molecular formula C8H13ClN2O3S B2487483 3-(isopropoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1856098-10-6

3-(isopropoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2487483
CAS No.: 1856098-10-6
M. Wt: 252.71
InChI Key: SOWRIDFTDDORBN-UHFFFAOYSA-N
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Description

3-(isopropoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a sulfonyl chloride group attached to the pyrazole ring, which imparts unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 3-(isopropoxymethyl)-1-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme can be represented as follows:

3-(isopropoxymethyl)-1-methyl-1H-pyrazole+ClSO3H3-(isopropoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride+H2O\text{3-(isopropoxymethyl)-1-methyl-1H-pyrazole} + \text{ClSO}_3\text{H} \rightarrow \text{this compound} + \text{H}_2\text{O} 3-(isopropoxymethyl)-1-methyl-1H-pyrazole+ClSO3​H→3-(isopropoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as the preparation of the starting materials, the sulfonylation reaction, and the purification of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(isopropoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.

    Coupling Reactions: Catalysts such as palladium or copper are often employed in coupling reactions.

Major Products Formed

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Sulfonate Esters: Formed through reaction with alcohols.

    Coupled Products: Formed through coupling reactions with various substrates.

Scientific Research Applications

3-(isopropoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Biological Studies: Used in the study of enzyme inhibition and protein modification.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(isopropoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and biological applications.

Comparison with Similar Compounds

Similar Compounds

    3-(isopropoxymethyl)-1-methyl-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride.

    1-methyl-1H-pyrazole-4-sulfonyl chloride: Lacks the isopropoxymethyl group, leading to different reactivity and applications.

    3-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride: Similar but without the methyl group on the pyrazole ring.

Uniqueness

3-(isopropoxymethyl)-1-methyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both the isopropoxymethyl and sulfonyl chloride groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

1-methyl-3-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O3S/c1-6(2)14-5-7-8(15(9,12)13)4-11(3)10-7/h4,6H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWRIDFTDDORBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=NN(C=C1S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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